N-[3-(1H-Benzimidazol-2-yl)phenyl]-3-methylbenzamide is a 2-arylbenzimidazole derivative synthesized and studied for its antichlamydial activity. [] This compound belongs to the class of benzimidazoles, which are heterocyclic aromatic organic compounds with a wide range of biological activities. Specifically, N-[3-(1H-Benzimidazol-2-yl)phenyl]-3-methylbenzamide has shown promising results as a potential lead compound for developing new treatments against Chlamydia pneumoniae infections. []
N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide is a compound that belongs to the class of benzodiazole derivatives, which are known for their diverse biological activities. This compound features a benzodiazole moiety, which contributes to its pharmacological properties. The benzodiazole ring system is characterized by its two nitrogen atoms in a fused aromatic ring structure, making it a significant scaffold in medicinal chemistry.
Research on this compound has been documented in various studies, including crystallographic analyses and synthesis methods. Notable works include studies on its thermal properties and intermolecular interactions, which provide insights into its structural characteristics and stability under different conditions .
N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide can be classified as:
The synthesis of N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide typically involves the condensation of 3-methylbenzoyl chloride with 1H-benzodiazole-2-amine. This reaction is often facilitated by the use of base catalysts such as triethylamine or sodium hydroxide to promote nucleophilic attack on the carbonyl carbon of the acyl chloride.
The molecular structure of N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide can be represented as follows:
N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide can participate in various chemical reactions typical of amides and heterocycles:
The reactivity patterns are influenced by the electronic properties of the benzodiazole ring and the presence of substituents on the aromatic rings.
The mechanism of action for N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide involves interactions at the molecular level with biological targets, typically proteins or enzymes. These interactions may involve:
Studies have shown that similar benzodiazole derivatives possess significant biological activities, including antimicrobial and anticancer properties .
N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide has several scientific applications:
N-(1H-1,3-Benzodiazol-2-yl)-3-methylbenzamide belongs to the benzodiazole (benzimidazole) class of bicyclic heterocycles, characterized by fusion between a benzene ring and a diazole system containing two nitrogen atoms at non-adjacent positions (1 and 3). According to IUPAC conventions, the parent heterocycle is designated as 1H-benzo[d]imidazole, making the full systematic name N-(1H-benzo[d]imidazol-2-yl)-3-methylbenzamide. The molecular architecture consists of two distinct domains: (1) a 3-methylbenzoyl group providing an electron-deficient aromatic system with ortho-positioning of the amide linkage, and (2) the benzimidazole system where the amide bond connects specifically at the C2 position—the most electron-deficient carbon within the benzimidazole ring [1] [6]. This connectivity is significant as the C2 position exhibits the greatest π-electron deficiency in the benzimidazole system, creating an electronic gradient across the amide bond that influences both conformation and reactivity.
Table 1: Structural and Computational Parameters of N-(1H-1,3-Benzodiazol-2-yl)-3-methylbenzamide
Parameter | Value | Significance |
---|---|---|
Molecular Formula | C₁₇H₁₇N₃O | Defines elemental composition and molecular weight (279.34 g/mol) |
SMILES | CC1=CC(C(NCCC2=NC3=CC=CC=C3N2)=O)=CC=C1 | Encodes atomic connectivity and functional groups |
Hydrogen Bond Donors | 2 (benzimidazole NH + amide NH) | Impacts solubility and biomolecular interactions |
Hydrogen Bond Acceptors | 2 (benzimidazole N + amide carbonyl O) | Influences binding affinity and crystal packing |
Topological Polar Surface Area (TPSA) | 57.78 Ų | Predicts membrane permeability and bioavailability |
Calculated LogP | 2.84 | Indicates moderate lipophilicity for cellular penetration |
The benzimidazole component exists predominantly in the 1H-tautomeric form rather than the 3H-form due to greater thermodynamic stability, with the hydrogen located on the nitrogen furthest from the electron-withdrawing amide linkage. This tautomeric preference creates a hydrogen bond donor site (N1-H) strategically positioned to form intermolecular interactions in solid-state structures or with biological targets. The 3-methyl substituent on the benzoyl ring provides steric bulk without significant electronic perturbation, differentiating this compound from its ortho- and para-substituted analogs [6]. Rotational freedom exists around the C(aryl)-C(O) and C(O)-N bonds, creating potential conformational polymorphism that may influence crystallization behavior and solubility. Computational analyses indicate a moderately lipophilic character (LogP ≈ 2.84) and substantial polar surface area (57.78 Ų), suggesting balanced hydrophilic-lipophilic properties suitable for pharmaceutical development [1].
The chemistry of benzodiazole derivatives originated in the late 19th century with the pioneering work of Hoebrecker and Ladenburg, who first described the reduction of 2-nitroaniline derivatives to afford benzimidazole structures. The subsequent development of Philips-Ladenburg synthesis (1870s) established reliable routes to 2-substituted benzimidazoles through condensation of o-phenylenediamines with carboxylic acids or their derivatives—the very methodology enabling production of modern compounds like N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide [1] [6]. This synthetic approach represented a quantum leap in benzimidazole chemistry by enabling systematic variation of the C2 substituent. The mid-20th century witnessed expansion to alternative carbonyl sources including orthoesters and imidate esters, enhancing synthetic flexibility.
The strategic incorporation of benzamide functionalities at the benzimidazole C2 position emerged as a significant advancement in the 1980-1990s, driven by discoveries that such hybrids exhibited enhanced biological activities compared to simpler benzimidazoles. Early examples included unsubstituted N-(1H-benzimidazol-2-yl)benzamide derivatives [6], which served as lead structures for subsequent optimization. The introduction of alkyl substituents to the benzamide ring, particularly at the meta-position as in N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide, represented a deliberate strategy to modulate electronic properties and steric bulk without disrupting the planar conjugation essential for bioactivity. This innovation addressed limitations observed in first-generation compounds where unsubstituted benzamides suffered from rapid metabolic clearance and insufficient binding affinity.
Table 2: Evolution of Key Benzimidazole-Benzamide Hybrids
Compound | Structure | Development Era | Significance |
---|---|---|---|
N-(1H-benzimidazol-2-yl)benzamide | Unsubstituted benzamide | 1980s | First-generation hybrid; established pharmacological potential |
N-(1H-benzimidazol-2-yl)-2-methylbenzamide | Ortho-methyl substitution | 1990s | Demonstrated steric effects on conformation and activity |
N-(1H-benzodiazol-2-ylmethyl)benzamide | Methylene spacer | Early 2000s | Introduced conformational flexibility to binding motifs |
N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide | Meta-methyl substitution | Post-2000 | Optimized balance of steric and electronic properties |
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methanesulfonylbenzamide | Extended para-phenyl linkage with electron-withdrawing group | Recent | Illustrates advanced electronic modulation strategies |
Contemporary synthetic methodologies for compounds like N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide employ sophisticated condensation protocols using activated esters or coupling reagents to achieve high yields and purity (typically ≥95%) [1]. The development of microwave-assisted cyclization techniques and catalysis by transition metals has further refined these synthetic routes, enabling more environmentally benign production with reduced reaction times and improved selectivity. These advances have transformed benzimidazole-benzamide hybrids from chemical curiosities into privileged scaffolds for pharmaceutical design, with N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide representing a modern iteration of this evolution.
The strategic placement of substituents on the benzamide moiety of benzimidazole hybrids exerts profound influences on their physicochemical properties and biological interactions. In N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide, the meta-positioned methyl group on the benzoyl ring represents a carefully optimized substituent that balances electronic, steric, and hydrophobic effects without disrupting the planar conformation essential for bioactivity. Unlike ortho-substitution which induces torsional strain between the benzamide and benzimidazole rings, or para-substitution which extends conjugation and increases molecular rigidity, meta-substitution maintains co-planarity while delivering subtle electronic modulation [6]. The methyl group's moderate electron-donating character (+I effect) slightly enriches electron density at the amide carbonyl, potentially strengthening hydrogen-bond acceptor capability while minimally affecting the aromatic system's overall electron distribution.
The steric impact of the 3-methyl group creates a defined molecular "bump" that influences binding pocket accommodation in biological targets. This contrasts with analogs featuring hydrogen at this position, which demonstrate different binding kinetics despite similar electronic profiles. The methyl substituent's hydrophobic surface enhances membrane permeability and influences desolvation energetics during target binding—factors reflected in the compound's calculated LogP value of 2.84 [1]. When compared to functionalized derivatives such as N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methanesulfonylbenzamide (bearing a strongly electron-withdrawing methanesulfonyl group) [4], the methyl substituent provides a contrasting electronic environment that significantly alters charge distribution throughout the hybrid system.
Table 3: Comparative Substituent Effects in Benzodiazole-Benzamide Hybrids
Substituent Type | Electronic Effect | Steric Contribution | Biological Implications |
---|---|---|---|
3-Methyl (meta) | Moderate +I effect | Minimal bulk; maintains coplanarity | Enhanced membrane permeability; optimized pocket fit |
2-Methyl (ortho) | Negligible electronic effect | Significant torsional barrier | Reduced planarity; decreased binding affinity |
4-Methyl (para) | Moderate +I effect with extended conjugation | Maintains coplanarity | Increased molecular rigidity; altered electronic profile |
Methanesulfonyl (meta) | Strong -I/-M effect | Substantial steric demand | Enhanced hydrogen bonding; target specificity |
N-Methylated benzodiazole | Eliminates H-bond donor | Minimal steric increase | Reduced DNA interaction; altered pharmacokinetics |
The benzimidazole N1-H represents another critical site where structural modifications produce profound effects. While N-alkylation (as in N-[3-(1-methyl-1H-1,3-benzodiazol-2-yl)propyl]acetamide) eliminates the hydrogen bond donor capability [5], it significantly enhances metabolic stability in biological environments. This structural alteration demonstrates the inherent design tension in benzimidazole hybrids: preserving the N1-H maintains important molecular recognition capabilities but creates a site vulnerable to metabolic oxidation and glucuronidation. The unsubstituted N1-H in N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide thus represents a deliberate retention of this pharmacophoric feature despite potential metabolic consequences, prioritizing target engagement over pharmacokinetic optimization. These substituent effects collectively define the unique chemical identity of N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide, distinguishing it from related structures and enabling its specific applications in chemical and biological research.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1